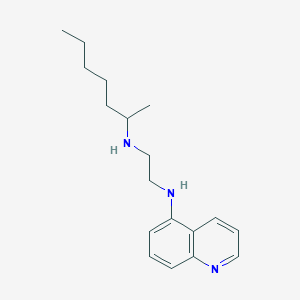
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a synthetic organic compound that features a heptane chain and a quinoline moiety attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as heptan-2-amine, quinoline-5-carbaldehyde, and ethane-1,2-diamine.
Condensation Reaction: Heptan-2-amine is reacted with quinoline-5-carbaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling Reaction: The resulting amine is coupled with ethane-1,2-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline-N-oxide derivatives.
Reduction: Reduction reactions can further modify the quinoline ring or the heptane chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a ligand for metal complexes, which could have applications in catalysis or as therapeutic agents.
Medicine
In medicinal chemistry, N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine could be studied for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine would depend on its specific application. For example, if used as a ligand in metal complexes, it may interact with metal ions through coordination bonds, influencing the reactivity and stability of the complex. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(Heptan-2-yl)-N~2~-(quinolin-6-yl)ethane-1,2-diamine: Similar structure but with the quinoline moiety attached at a different position.
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)propane-1,2-diamine: Similar structure but with a propane-1,2-diamine backbone instead of ethane-1,2-diamine.
Uniqueness
N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine is unique due to the specific positioning of the heptane and quinoline groups on the ethane-1,2-diamine backbone. This unique structure may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
627519-81-7 |
|---|---|
Formule moléculaire |
C18H27N3 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N'-heptan-2-yl-N-quinolin-5-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H27N3/c1-3-4-5-8-15(2)19-13-14-21-18-11-6-10-17-16(18)9-7-12-20-17/h6-7,9-12,15,19,21H,3-5,8,13-14H2,1-2H3 |
Clé InChI |
XTZUHAPBILMINM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NCCNC1=CC=CC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14234060.png)
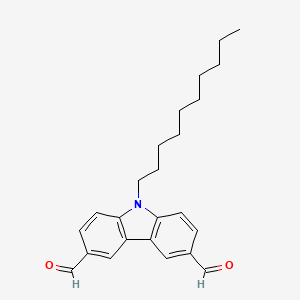
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
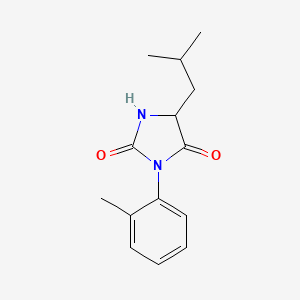

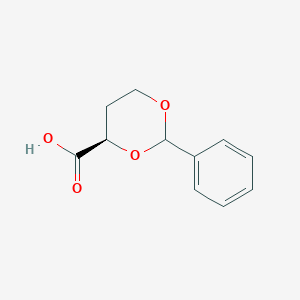
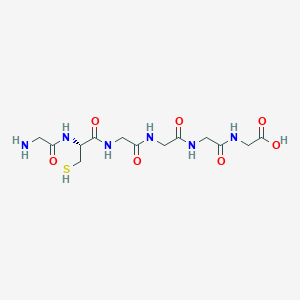
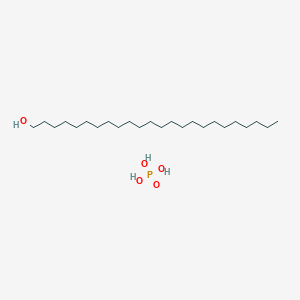
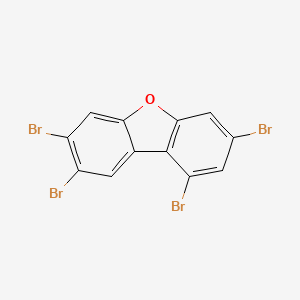
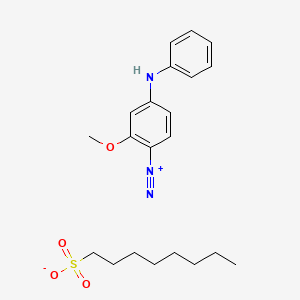
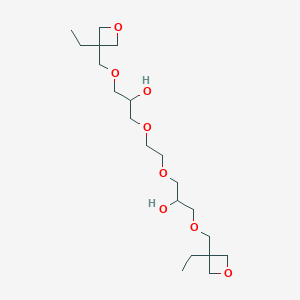
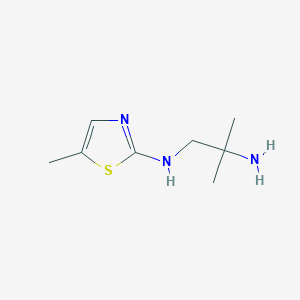
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
